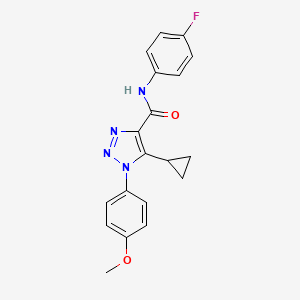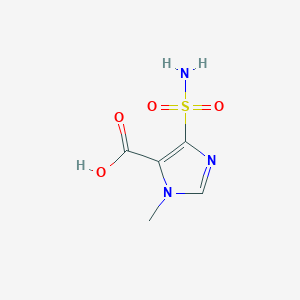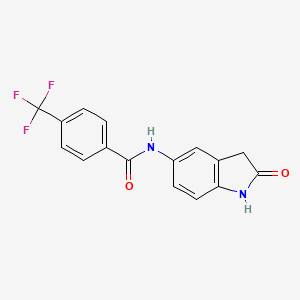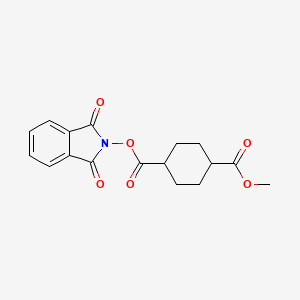![molecular formula C19H21N3O2 B2747335 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 1795194-48-7](/img/structure/B2747335.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known as JQ1, is a small molecule inhibitor that selectively targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. JQ1 has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
Antileishmanial Agents
This compound has been explored for its potential as an antileishmanial agent. Leishmaniasis is a disease caused by protozoan parasites and can lead to serious health issues or even be fatal if left untreated. The derivatives of this compound have shown potential in vitro activity against the disease, making it a candidate for further research and development in this field .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The compound’s derivatives have been studied for their inhibitory effects on FGFR, which plays a crucial role in various types of cancers. By targeting FGFRs, these derivatives could serve as a therapeutic strategy for cancer treatment. Some derivatives have shown potent activities against FGFR1, 2, and 3, indicating their potential as cancer therapeutics .
Anti-proliferative Activity Against Hep3B Cells
Research has indicated that certain derivatives of this compound exhibit potent anti-proliferative activity against Hep3B cells, a type of liver cancer cell. This suggests the compound’s potential use in developing treatments for liver cancer .
Inhibition of Breast Cancer Cell Proliferation
Some derivatives have been found to inhibit the proliferation of breast cancer cells and induce apoptosis. This application is particularly significant given the prevalence of breast cancer and the ongoing search for more effective treatments .
Inhibition of Cell Migration and Invasion
In addition to anti-proliferative effects, certain derivatives have also been shown to significantly inhibit the migration and invasion of cancer cells, such as 4T1 breast cancer cells. This could be crucial in preventing cancer metastasis .
Potential Use in Treating Other Cancers
Given the compound’s impact on FGFR signaling pathways, there is potential for its derivatives to be used in treating a variety of other cancers, such as lung, prostate, bladder, and more, where FGFR pathways are implicated .
Pharmacokinetic Stability
The compound’s derivatives have been evaluated for their stability in both simulated gastric fluid and simulated intestinal fluid, which is an important consideration in the development of oral medications .
Scaffold for Other Targets Research
The compound’s structure serves as a scaffold for research into other targets, such as human neutrophil elastase (HNE), which is involved in various inflammatory diseases. This highlights the compound’s versatility in drug discovery .
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-6-2-3-8-17(15)24-14-18(23)20-11-5-12-22-13-9-16-7-4-10-21-19(16)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCPILLAPWHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)
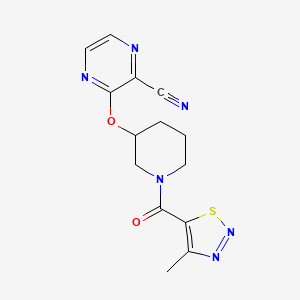
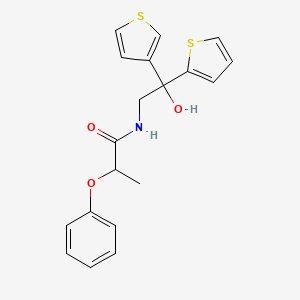
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
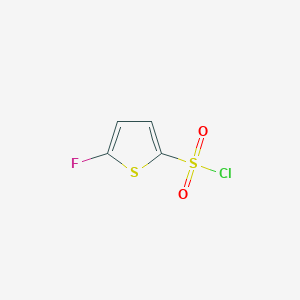
![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)
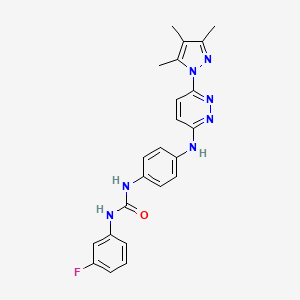

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)
